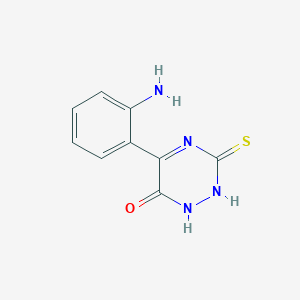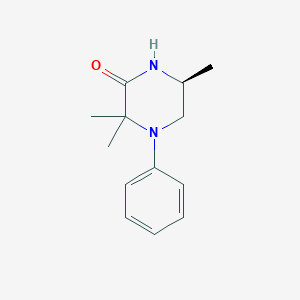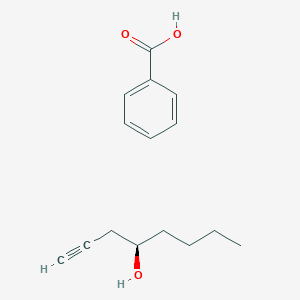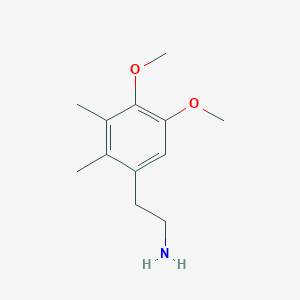![molecular formula C16H17Cl3OS B14517995 1-[(2-Butylnaphthalen-1-yl)sulfanyl]-2,2,2-trichloroethan-1-ol CAS No. 63003-15-6](/img/structure/B14517995.png)
1-[(2-Butylnaphthalen-1-yl)sulfanyl]-2,2,2-trichloroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Butylnaphthalen-1-yl)sulfanyl]-2,2,2-trichloroethan-1-ol is a chemical compound with a complex structure that includes a naphthalene ring, a butyl group, a sulfanyl group, and a trichloroethanol moiety
Preparation Methods
The synthesis of 1-[(2-Butylnaphthalen-1-yl)sulfanyl]-2,2,2-trichloroethan-1-ol typically involves multi-step organic reactions. The synthetic route may start with the preparation of the naphthalene derivative, followed by the introduction of the butyl group and the sulfanyl group. The final step involves the addition of the trichloroethanol moiety under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-[(2-Butylnaphthalen-1-yl)sulfanyl]-2,2,2-trichloroethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethanol moiety can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
1-[(2-Butylnaphthalen-1-yl)sulfanyl]-2,2,2-trichloroethan-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies related to enzyme inhibition or as a probe to study biological pathways.
Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(2-Butylnaphthalen-1-yl)sulfanyl]-2,2,2-trichloroethan-1-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group may interact with thiol groups in proteins, leading to enzyme inhibition or modulation of biological pathways. The trichloroethanol moiety may also play a role in the compound’s activity by interacting with cellular components.
Comparison with Similar Compounds
1-[(2-Butylnaphthalen-1-yl)sulfanyl]-2,2,2-trichloroethan-1-ol can be compared with other similar compounds, such as:
1-[(2-Butylnaphthalen-1-yl)sulfanyl]-2,2,2-trichloroethane: This compound lacks the hydroxyl group present in this compound, which may affect its reactivity and applications.
1-[(2-Butylnaphthalen-1-yl)sulfanyl]-2,2,2-trichloroethanol: This compound has a similar structure but may differ in its chemical properties and biological activity.
1-[(2-Butylnaphthalen-1-yl)sulfanyl]-2,2,2-trichloroethan-1-amine: This compound contains an amine group instead of a hydroxyl group, which may result in different reactivity and applications.
Properties
CAS No. |
63003-15-6 |
|---|---|
Molecular Formula |
C16H17Cl3OS |
Molecular Weight |
363.7 g/mol |
IUPAC Name |
1-(2-butylnaphthalen-1-yl)sulfanyl-2,2,2-trichloroethanol |
InChI |
InChI=1S/C16H17Cl3OS/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)21-15(20)16(17,18)19/h4-5,7-10,15,20H,2-3,6H2,1H3 |
InChI Key |
IYONEHPWJVUBDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2C=C1)SC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2,4-Dichlorophenoxy)phenyl]butane-1,3-diol](/img/structure/B14517915.png)
![Trimethyl[1-(phenylselanyl)hexyl]silane](/img/structure/B14517916.png)
![8,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14517921.png)


![(3-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14517952.png)
![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14517972.png)



![4-[(2-Methyl-1,2,3,4,5,8-hexahydroisoquinolin-1-yl)methyl]phenol](/img/structure/B14517990.png)

![2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]-](/img/structure/B14517999.png)

